Hexadecyl ferulate is a natural product found in Euchresta horsfieldii, Hedysarum polybotrys, and Rubia tinctorum with data available.
Hexadecyl ferulate
CAS No.: 64190-80-3
Cat. No.: VC18609786
Molecular Formula: C26H42O4
Molecular Weight: 418.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64190-80-3 |
|---|---|
| Molecular Formula | C26H42O4 |
| Molecular Weight | 418.6 g/mol |
| IUPAC Name | hexadecyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C26H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-30-26(28)20-18-23-17-19-24(27)25(22-23)29-2/h17-20,22,27H,3-16,21H2,1-2H3/b20-18+ |
| Standard InChI Key | ZISDTRGMDDVTKY-CZIZESTLSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC |
| Canonical SMILES | CCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Hexadecyl ferulate (IUPAC name: hexadecyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate) belongs to the coumaric acid derivatives, a subclass of hydroxycinnamic acids. Its molecular formula, C₂₆H₄₂O₄, corresponds to a molecular weight of 418.6 g/mol, with a monoisotopic mass of 418.308 g/mol . The compound’s structure comprises a ferulic acid backbone—a 4-hydroxy-3-methoxycinnamic acid—esterified with a hexadecyl chain, resulting in a lipophilic moiety critical for membrane interactions (Figure 1).
Table 1: Key Identifiers of Hexadecyl Ferulate
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 158306-36-6 | |
| ChEMBL ID | CHEMBL4060370 | |
| InChI Key | ZISDTRGMDDVTKY-CZIZESTLSA-N | |
| SMILES | CCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC |
Stereochemical and Conformational Features
The (E)-configuration of the propenoate double bond is a defining stereochemical feature, as evidenced by the InChI identifier’s “/C=C/” notation . Conformational flexibility is limited due to the extended alkyl chain and planar aromatic ring, with PubChem noting that 3D conformer generation is disallowed owing to excessive flexibility .
Natural Occurrence and Biosynthetic Context
Phylogenetic Distribution
Hexadecyl ferulate has been detected in multiple plant taxa, though quantification remains unreported. Key sources include:
Table 2: Documented Natural Sources of Hexadecyl Ferulate
Biosynthetic Pathway
As a ferulic acid ester, hexadecyl ferulate likely originates from the phenylpropanoid pathway. Ferulic acid synthesis begins with phenylalanine, which undergoes deamination, hydroxylation, and methylation to yield feruloyl-CoA. Subsequent esterification with hexadecanol via acyltransferases produces the final compound. This pathway aligns with mechanisms observed in other plant hydroxycinnamate esters .
Physicochemical and Computational Properties
Solubility and Partitioning
With an XLogP3 value of 9.6, hexadecyl ferulate exhibits extreme lipophilicity, predicting preferential partitioning into lipid membranes and organic solvents . Aqueous solubility is negligible, necessitating solubilization agents for in vitro studies.
Hydrogen Bonding and Rotational Capacity
The molecule possesses 1 hydrogen bond donor (phenolic -OH) and 4 acceptors (ester carbonyl, methoxy, and hydroxyl groups) . Its 19 rotatable bonds—primarily in the hexadecyl chain—suggest significant conformational variability, though steric hindrance may restrict motion near the aromatic core .
Table 3: Computed Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 418.6 g/mol | PubChem 2.2 |
| Topological Polar Surface | 66.8 Ų | Cactvs 3.4.8.18 |
| Heavy Atom Count | 30 | PubChem 2.2 |
Research Gaps and Future Directions
Despite structural elucidation, critical unknowns persist:
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Pharmacokinetics: Absorption, metabolism, and excretion profiles remain unstudied.
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Bioactivity Screens: No data exist on antimicrobial, anticancer, or anti-inflammatory effects.
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Synthetic Routes: Chemical synthesis protocols are unreported, hindering large-scale production.
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